AHR activator 1

Description

Properties

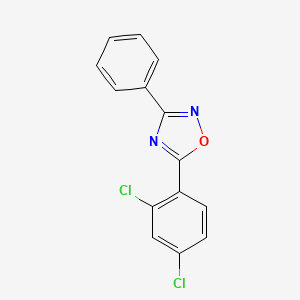

Molecular Formula |

C14H8Cl2N2O |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

5-(2,4-dichlorophenyl)-3-phenyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H8Cl2N2O/c15-10-6-7-11(12(16)8-10)14-17-13(18-19-14)9-4-2-1-3-5-9/h1-8H |

InChI Key |

WMJVJVBCUBCALD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AHR-activator-1023; AHR activator 1023; Branching Morphogenesis Modulator 1023; BMM 1023; Compound 1023; Cpd 1023; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Aryl Hydrocarbon Receptor (AHR) Activator Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that serves as a critical environmental sensor, responding to a wide array of exogenous and endogenous molecules. Initially identified as the mediator of toxicity for dioxin-like compounds, the AHR is now recognized for its pivotal roles in immune regulation, cell development, and xenobiotic metabolism. Activation of the AHR initiates a complex signaling cascade that culminates in the altered expression of a battery of target genes. This guide provides a detailed examination of the core mechanism of AHR activation, presents quantitative data on ligand potencies, outlines key experimental protocols for studying this pathway, and visualizes the critical molecular events and workflows.

Core Mechanism of AHR Activation: The Canonical Pathway

The most well-characterized mechanism of AHR action is the canonical signaling pathway, which involves a series of precisely orchestrated molecular events leading from the cytoplasm to the nucleus.

Cytosolic Inactive State

In the absence of a ligand, the AHR resides in the cytoplasm, where it is maintained in an inactive, but ligand-receptive, conformation. This is achieved through its association with a multiprotein chaperone complex. This complex minimally includes a dimer of Heat Shock Protein 90 (HSP90), the AHR-Interacting Protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23. The HSP90 dimer is crucial for stabilizing the AHR and preventing its premature degradation, while AIP helps retain the complex within the cytoplasm.

Ligand Binding and Conformational Change

The AHR signaling cascade is initiated by the binding of a suitable ligand to the Per-Arnt-Sim (PAS) B domain of the receptor. AHR ligands are structurally diverse and include environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), polycyclic aromatic hydrocarbons (PAHs), as well as endogenous molecules derived from tryptophan metabolism (e.g., kynurenine, FICZ) and dietary compounds (e.g., indole-3-carbinol).

Ligand binding induces a significant conformational change in the AHR protein. This change leads to the dissociation of the AIP chaperone, which in turn unmasks a nuclear localization signal (NLS) located within the basic-Helix-Loop-Helix (bHLH) region of the AHR.

Nuclear Translocation and Dimerization

With the NLS exposed, the AHR-ligand complex is recognized by the nuclear import machinery and translocates from the cytoplasm into the nucleus. Inside the nucleus, the HSP90 dimers dissociate, fully exposing the AHR's dimerization domains. The ligand-activated AHR then forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another bHLH-PAS family member.

DNA Binding and Transcriptional Activation

The newly formed AHR/ARNT heterodimer is the transcriptionally active form of the receptor. This complex binds with high affinity to specific DNA recognition sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs), which are located in the promoter and enhancer regions of target genes. The consensus sequence for the XRE is 5'-TNGCGTG-3'.

Upon binding to an XRE, the AHR/ARNT complex recruits a suite of co-activator proteins, including histone acetyltransferases (e.g., p300/CBP) and other components of the transcriptional machinery. This recruitment leads to chromatin remodeling and the initiation of transcription for a battery of AHR-responsive genes. Key target genes include those encoding Phase I and Phase II xenobiotic metabolizing enzymes, such as Cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1. This induction represents an adaptive response to metabolize and clear the activating ligand.

Signal Termination

The AHR signaling pathway is tightly regulated. Following transcriptional activation, the AHR protein is targeted for degradation via the ubiquitin-proteasome pathway, ensuring a transient response. Additionally, the pathway is subject to negative feedback regulation by the AHR Repressor (AHRR), a protein whose expression is also induced by AHR activation. AHRR competes with AHR for dimerization with ARNT, forming a transcriptionally inactive AHRR/ARNT complex that can bind to XREs and repress gene expression.

Caption: The canonical AHR signaling pathway.

Quantitative Data: AHR Activator Potency

The ability of a compound to activate the AHR pathway is dependent on both its binding affinity for the receptor and its intrinsic efficacy. These properties are quantified using metrics such as the dissociation constant (Kd), inhibition constant (Ki), and the half-maximal effective concentration (EC50) from in vitro assays. The following table summarizes these values for several representative AHR activators.

| Compound Class | Activator | Species/System | Assay Type | Potency (EC50 / Kd / Ki) | Reference |

| Halogenated Aromatic | 2,3,7,8-TCDD | Human (recombinant) | Radioligand Binding | Kd: ~39 nM | [1] |

| 2,3,7,8-TCDD | Rat Hepatoma Cells | Gel Retardation | EC50: ~2.8 - 3.3 nM | [2] | |

| Endogenous/Natural | FICZ | Human (recombinant) | Radioligand Binding | Kd: ~79 nM | [1] |

| FICZ | Rat Hepatoma Cells | EROD Induction | EC50: ~34 pM (transient) | [3] | |

| Indirubin | Yeast Reporter System | Reporter Gene | EC50: ~0.2 nM | [3] | |

| ITE | Hepa Cell Cytosol | Radioligand Binding | Kd: ~6.5 nM | [3] | |

| Dietary/Phytochemical | Indolo[3,2-b]carbazole (ICZ) | Rat | Competitive Binding | Ki: ~0.19 nM | [3] |

| Polycyclic Aromatic | 3-Methylcholanthrene (3-MC) | Rat Hepatoma Cells | Gel Retardation | EC50: ~86.1 nM | [2] |

Note: Potency values can vary significantly based on the specific assay, cell type, species, and experimental conditions used.

Experimental Protocols

The characterization of AHR activators relies on a series of well-established in vitro assays. These protocols provide a framework for identifying and quantifying the activity of test compounds.

AHR-Responsive Luciferase Reporter Gene Assay

This is the most common high-throughput method for screening potential AHR activators.

Principle: This assay utilizes a host cell line (e.g., human HepG2 or mouse Hepa1c1c7) stably or transiently transfected with a reporter plasmid. The plasmid contains the firefly luciferase gene under the control of a promoter with multiple tandem repeats of the XRE sequence. AHR activation by a test compound drives the expression of luciferase, and the resulting luminescence is proportional to the level of AHR activation.

Detailed Methodology:

-

Cell Seeding: Plate AHR-reporter cells (e.g., HepG2-XRE-Luc) in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to attach and grow for 24 hours at 37°C and 5% CO2.[4]

-

Compound Preparation: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Also prepare a positive control (e.g., TCDD, 1 nM) and a vehicle control (e.g., 0.1% DMSO).

-

Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.[5]

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for AHR activation and luciferase protein expression.[6]

-

Cell Lysis: Remove the treatment medium and wash the cells gently with 1X Phosphate-Buffered Saline (PBS). Add 20-50 µL of a passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.[6]

-

Luminescence Reading: Place the plate in a luminometer. Program the instrument to inject 100 µL of Luciferase Assay Reagent (LAR II) into each well, followed by a 2-second pause and a 10-second measurement of luminescence.[6]

-

Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of the compound-treated wells by the average RLU of the vehicle control wells. Plot the fold induction against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.[7]

qPCR for Endogenous Target Gene (CYP1A1) Induction

This assay confirms that a compound activates the AHR pathway by measuring the transcriptional upregulation of a known endogenous target gene.

Principle: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the amount of CYP1A1 messenger RNA (mRNA) in cells treated with a test compound. An increase in CYP1A1 mRNA relative to a housekeeping gene and a vehicle control indicates AHR-mediated gene induction.

Detailed Methodology:

-

Cell Culture and Treatment: Seed appropriate cells (e.g., primary hepatocytes, HepG2) in a 12- or 24-well plate. Once confluent, treat the cells with the test compound at various concentrations, a positive control (TCDD), and a vehicle control for a specified time (e.g., 24 hours).[8]

-

RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA extraction kit). Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

RNA Quantification and Quality Check: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should contain cDNA template, forward and reverse primers specific for CYP1A1 and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green).[9]

-

qPCR Run: Perform the qPCR on a real-time thermal cycler using a standard thermal profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) for CYP1A1 and the reference gene for each sample. Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA provides direct evidence of the AHR/ARNT complex binding to its DNA recognition site.

Principle: This assay is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. A labeled DNA oligonucleotide containing the XRE sequence is incubated with nuclear extracts from cells. If the extracts contain activated AHR/ARNT complexes, a "shifted" band of lower mobility will be observed via autoradiography or fluorescence imaging.[10][11]

Detailed Methodology:

-

Nuclear Extract Preparation: Treat cells with the test compound or vehicle control. Harvest the cells, lyse the cytoplasm using a hypotonic buffer, and pellet the nuclei. Extract the nuclear proteins using a high-salt buffer, then quantify the protein concentration.

-

Probe Labeling: Synthesize and anneal complementary oligonucleotides containing one or more XRE consensus sequences. Label the double-stranded probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin, infrared dye).

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, and the binding buffer. Incubate for 10-15 minutes at room temperature.

-

Addition of Labeled Probe: Add the labeled XRE probe to the reaction mixture and incubate for another 20-30 minutes at room temperature to allow for the formation of the AHR/ARNT/XRE complex.

-

Supershift (Optional): To confirm the identity of the proteins in the shifted complex, add an antibody specific to AHR or ARNT to a parallel reaction. The binding of the antibody will further retard the complex's mobility, causing a "supershift".

-

Native Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% TBE gel). Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complex.[10]

-

Detection: After electrophoresis, dry the gel (if radioactive) and expose it to X-ray film or a phosphorimager screen. If using a non-radioactive label, image the gel directly using an appropriate imaging system (e.g., chemiluminescence or infrared imager).[10]

Caption: Experimental workflow for identifying and characterizing AHR activators.

References

- 1. The Aryl Hydrocarbon Receptor (AHR): Peacekeeper of the Skin | MDPI [mdpi.com]

- 2. Comparative analysis of interactions between aryl hydrocarbon receptor ligand binding domain with its ligands: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic update to the mammalian relative potency estimate database and development of best estimate toxic equivalency factors for dioxin-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative Effect Potency Estimates of Dioxin-like Activity for Dioxins, Furans, and Dioxin-like PCBs in Adults Based on Two Thyroid Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative effect potency estimates of dioxin-like activity for dioxins, furans, and dioxin-like PCBs in adults based on cytochrome P450 1A1 and 1B1 gene expression in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative study of aryl hydrocarbon receptor ligand activities of six chemicals in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligands and agonists of the aryl hydrocarbon receptor AhR: Facts and myths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

An In-depth Technical Guide to the Aryl Hydrocarbon Receptor (AHR) Activator 1 Signaling Pathway in Immune Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses.[1][2][3][4] Initially studied for its role in mediating the toxicity of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), emerging research has unveiled its significance as a crucial regulator of both the innate and adaptive immune systems.[2][3][4] AHR is expressed in a wide array of immune cells, including T cells, B cells, macrophages, dendritic cells (DCs), and innate lymphoid cells (ILCs).[1][4][5][6] Its activation by a diverse range of ligands—from environmental toxins to dietary components and microbial metabolites—allows it to function as a critical sensor of the cellular environment, thereby modulating immune cell differentiation, function, and the subsequent nature of an immune response.[5][7] This guide provides a comprehensive overview of the AHR activator 1 signaling pathway in various immune cells, with a focus on its molecular mechanisms, quantitative aspects, and the experimental methodologies used for its investigation.

Core AHR Signaling Pathways

The AHR signaling cascade can be broadly categorized into canonical (XRE-dependent) and non-canonical (XRE-independent) pathways.

Canonical Signaling Pathway

In its inactive state, AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2), p23, and the kinase c-Src.[1][8][9] Ligand binding triggers a conformational change in the AHR, leading to its nuclear translocation.[1][7][8] Inside the nucleus, AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1][7][10] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[7][8][10][11] A primary and well-characterized set of AHR target genes includes enzymes involved in xenobiotic metabolism, such as cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1.[1][7][12]

Figure 1: Canonical AHR Signaling Pathway.

Non-Canonical Signaling Pathways

AHR can also regulate gene expression and cellular processes independently of ARNT and XRE binding.[1] These non-canonical pathways involve interactions with other transcription factors and signaling molecules. For instance, AHR has been shown to interact with Kruppel-like-factor-6 (KLF6), estrogen receptor-alpha (ERα), NF-κB, and STAT proteins to modulate the expression of a different set of downstream genes.[1][12] Additionally, the release of c-Src upon ligand binding can initiate phosphorylation cascades, representing a non-genomic signaling arm of AHR activation.[7]

Figure 2: Non-Canonical AHR Signaling Pathways.

AHR Signaling in Specific Immune Cells

The functional consequences of AHR activation are highly cell-type specific and context-dependent, influenced by the specific ligand, the local cytokine milieu, and the differentiation state of the immune cell.

T Cells

AHR expression varies among T cell subsets, with regulatory T cells (Tregs) and T helper 17 (Th17) cells showing the highest levels.[1]

-

Regulatory T cells (Tregs): AHR signaling is implicated in the development and function of both induced Tregs (iTregs) and type 1 regulatory T (Tr1) cells.[2][3][13] Activation of AHR by certain ligands can promote the differentiation of Foxp3+ Tregs and enhance their suppressive function.[2][7] For instance, AHR activation can lead to the upregulation of the ectonucleotidase CD39, which contributes to the suppressive activity of human Tregs.[2] In Tr1 cells, AHR cooperates with the transcription factor c-Maf to drive the expression of the anti-inflammatory cytokine IL-10.[7]

-

T helper 17 (Th17) cells: AHR activation is a potent driver of Th17 cell differentiation and the production of their signature cytokines, IL-17 and IL-22.[1][4][8] The endogenous AHR ligand 6-formylindolo[3,2-b]carbazole (FICZ), for example, enhances Th17 differentiation.[8] AHR can directly bind to the promoter of the Il17a gene and also cooperates with STAT3 to induce the expression of Ikzf3 (encoding Aiolos), which in turn suppresses IL-2 production, thereby promoting Th17 differentiation.[5][8]

-

CD8+ T cells: In CD8+ T cells, AHR signaling promotes the differentiation and function of tissue-resident memory T (TRM) cells.[5][14] Human intestinal intraepithelial CD8+ T cells express high levels of AHR, and its activation regulates the in vitro differentiation of TRM-like cells and enhances the production of granzyme B.[14]

References

- 1. Frontiers | Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases [frontiersin.org]

- 2. Aryl hydrocarbon receptor controls regulatory CD4+T cell function | Swiss Medical Weekly [smw.ch]

- 3. Aryl hydrocarbon receptor controls regulatory CD4+T cell function | Swiss Medical Weekly [smw.ch]

- 4. Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Transcriptional regulation of innate lymphoid cells and T cells by aryl hydrocarbon receptor [frontiersin.org]

- 6. Mechanisms underlying aryl hydrocarbon receptor-driven divergent macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Regulation of Th17 and T Regulatory Cell Differentiation by Aryl Hydrocarbon Receptor Dependent Xenobiotic Response Element Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aryl hydrocarbon receptor confers protection against macrophage pyroptosis and intestinal inflammation through regulating polyamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Consequences of AhR Activation in Steady-State Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Role of aryl hydrocarbon receptors in infection and inflammation [frontiersin.org]

- 13. Aryl hydrocarbon receptor controls regulatory CD4+ T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The aryl hydrocarbon receptor cell intrinsically promotes resident memory CD8+ T cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands of the Aryl Hydrocarbon Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has garnered significant attention for its role in mediating the toxic effects of environmental pollutants, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). However, a growing body of evidence has illuminated the critical physiological functions of the AhR, driven by a diverse array of endogenous ligands. These molecules, originating from metabolic pathways within the body, modulate AhR activity to influence immune responses, cell differentiation, and barrier integrity. This technical guide provides an in-depth overview of the known endogenous ligands for the AhR, presenting quantitative binding data, detailed experimental protocols for their characterization, and visual representations of the associated signaling pathways and experimental workflows.

Endogenous AhR Ligands: A Quantitative Overview

A variety of endogenous molecules have been identified as ligands for the AhR. These can be broadly categorized into tryptophan metabolites, arachidonic acid metabolites, and heme degradation products. The binding affinities and potencies of these ligands vary significantly, highlighting the nuanced regulation of AhR signaling.

| Ligand Class | Ligand | Species | Assay Type | Value | Unit | Reference |

| Tryptophan Metabolites | 6-Formylindolo[3,2-b]carbazole (FICZ) | Mouse | Competitive Binding | 0.07 | nM (Kd) | [1] |

| 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | Mouse | Saturation Binding | 6.5 | nM (Kd) | [1] | |

| Indirubin | Yeast | Reporter Gene | 0.2 | nM (EC50) | [1] | |

| Tryptamine (TA) | - | Competitive Binding | Weak | - | [2] | |

| Indole Acetic Acid (IAA) | - | Competitive Binding | Weak | - | [2] | |

| Kynurenic Acid (KA) | Human | Molecular Docking | - | - | [3] | |

| Kynurenine | Mouse | - | Weak agonist | - | [4] | |

| Arachidonic Acid Metabolites | Prostaglandin G2 (PGG2) | Mouse | Reporter Gene | ~20 | µM (EC50) | [1] |

| Prostaglandins (PGB2, PGD2, PGF3α, PGH1, PGH2) | Mouse | Reporter Gene | >10 | µM | [1] | |

| Lipoxin A4 | - | Reporter Gene | 100 | nM (EC50) | [1] | |

| Heme Metabolites | Bilirubin (B190676) | Multiple | Competitive Binding | Ligand | - | [5] |

| Biliverdin (B22007) | Multiple | Competitive Binding | Ligand | - | [5] | |

| Other | Equilenin | Mouse | Competitive Binding | ~10 | µM (EC50) | [1] |

Key Experimental Protocols for Ligand Characterization

The identification and characterization of endogenous AhR ligands rely on a suite of specialized in vitro assays. The following sections detail the methodologies for three critical experimental protocols.

Radioligand Binding Assay

This assay directly measures the binding affinity of a putative ligand to the AhR by competing with a radiolabeled high-affinity ligand, typically [3H]TCDD.

Protocol:

-

Preparation of Cytosol:

-

Homogenize tissue (e.g., liver) from a suitable animal model in a cold buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles. The resulting supernatant is the cytosolic fraction containing the AhR.

-

Determine the protein concentration of the cytosol using a standard method like the Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cytosolic preparation (e.g., 3-20 µg protein for cells or 50-120 µg for tissue) with a fixed concentration of [3H]TCDD.

-

For competition assays, add increasing concentrations of the unlabeled test compound.

-

To determine non-specific binding, include a set of wells with a large excess of unlabeled TCDD.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). This traps the receptor-ligand complexes on the filter while allowing the unbound ligand to pass through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate AhR-dependent gene transcription. It utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing dioxin-responsive elements (DREs).

Protocol:

-

Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., human hepatoma cells like HepG2) that has been stably transfected with an AhR-responsive reporter gene construct.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to attach and equilibrate overnight in a CO2 incubator at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and a positive control (e.g., TCDD or FICZ) in the cell culture medium.

-

Remove the old medium from the cells and add the prepared treatment media to the respective wells.

-

Incubate the cells for a defined period (e.g., 22-24 hours) to allow for AhR activation and reporter gene expression.

-

-

Lysis and Luminescence Measurement:

-

After incubation, discard the treatment media and wash the cells with phosphate-buffered saline (PBS).

-

Add a luciferase detection reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

-

Measure the luminescence in each well using a plate-reading luminometer.

-

-

Data Analysis:

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if a ligand promotes the interaction between the AhR and its binding partners, such as the AhR nuclear translocator (ARNT).

Protocol:

-

Cell Lysis and Protein Extraction:

-

Treat cells with the ligand of interest or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein complexes.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating it with control IgG and protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific for the protein of interest (e.g., anti-AhR antibody).

-

Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody against the suspected interacting protein (e.g., anti-ARNT antibody).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

-

Analysis:

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AhR signaling and the workflows for ligand discovery is crucial for a comprehensive understanding.

AhR Signaling Pathway

The canonical AhR signaling pathway is initiated by ligand binding to the cytosolic AhR complex, leading to its nuclear translocation and dimerization with ARNT. This heterodimer then binds to DREs in the promoter regions of target genes, activating their transcription.

Caption: Canonical AhR signaling pathway.

Experimental Workflow for Endogenous Ligand Identification

The process of identifying and characterizing novel endogenous AhR ligands typically follows a multi-step workflow, starting from biological sample screening and culminating in detailed characterization.

Caption: Workflow for endogenous AhR ligand discovery.

This guide provides a foundational understanding of the endogenous ligands for the aryl hydrocarbon receptor, equipping researchers with the necessary information to delve deeper into this exciting and rapidly evolving field. The provided data, protocols, and visualizations serve as a valuable resource for designing experiments and interpreting results in the context of AhR biology and its therapeutic potential.

References

- 1. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. imrpress.com [imrpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Activation of the Ah receptor signal transduction pathway by bilirubin and biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

A Technical Guide to Aryl Hydrocarbon Receptor (AHR) Activation and Cytochrome P450 Induction

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide array of exogenous and endogenous compounds.[1] Upon activation, AHR orchestrates the expression of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes, which are critical for xenobiotic metabolism.[2][3] Understanding the mechanism of AHR activation and subsequent CYP induction is paramount in drug development for predicting drug-drug interactions, assessing metabolic clearance, and evaluating potential toxicity. This guide provides an in-depth overview of the AHR signaling pathway, quantitative data on activator-induced CYP expression, and detailed experimental protocols for studying these phenomena.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a member of the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of transcription factors.[4][5] In its inactive state, AHR resides in the cytoplasm, complexed with chaperone proteins including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[5][6]

The Canonical Pathway

The canonical AHR signaling cascade is the best-characterized mechanism leading to gene expression changes.[4]

-

Ligand Binding: A diverse range of compounds, known as AHR activators or ligands, can enter the cell and bind to the AHR. These include environmental pollutants like polycyclic aromatic hydrocarbons (PAHs) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), as well as endogenous molecules.[7][8] TCDD is recognized as the most potent AHR ligand.[9][10]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AHR, causing it to dissociate from its chaperone proteins.[6] This exposes a nuclear localization signal, allowing the AHR-ligand complex to translocate into the nucleus.[2][10]

-

Heterodimerization: Inside the nucleus, the AHR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another bHLH-PAS protein.[6][10][11] This AHR/ARNT complex is the transcriptionally active form.[10]

-

DNA Binding and Gene Transcription: The AHR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[4][10][12] The core XRE sequence is 5'-T/GCGTG-3'.[12] This binding event recruits co-activator proteins and initiates the transcription of a suite of genes, including key Phase I and Phase II metabolizing enzymes.[3][7]

The most prominent target genes of the AHR pathway are members of the cytochrome P450 family, specifically CYP1A1, CYP1A2, and CYP1B1 .[2][4][13] Induction of these enzymes represents a primary adaptive response to xenobiotic exposure, aimed at metabolizing and eliminating the foreign compounds.[13]

Quantitative Data on AHR Activation and CYP Induction

The potency and efficacy of AHR activators can be quantified by measuring their ability to induce AHR-dependent gene expression or enzyme activity. These values are often expressed as EC50 (half-maximal effective concentration) or Emax (maximum effect). The following table summarizes quantitative data for representative AHR activators.

| Compound | Assay Type | System | Target/Endpoint | Result | Reference |

| MeBio | Reporter Gene Assay | Human AhR Reporter Cells | AHR Activation | EC85 ≈ 28 nM | [7] |

| U0126 | Ligand Binding Assay | Rabbit Liver Cytosol | AHR Binding | EC50 = 25 µM | [14] |

| A-998679 | Reporter Gene Assay | HepG2 Cells | DRE Activation | Activation at ~6 µM | [15] |

| TCDD | Gene Expression | Rat Liver | Cyp1a1/Cyp1a2 mRNA | Dose-dependent increase | [15] |

| Omeprazole | Reporter Gene Assay | Human AhR Reporter Cells | AHR Activation | Agonist Activity Confirmed | [7] |

| β-Naphthoflavone | Reporter Gene Assay | Human AhR Reporter Cells | AHR Activation | Agonist Activity Confirmed | [7] |

Note: Values are highly dependent on the specific experimental system (e.g., cell line, species) and assay conditions.

Experimental Protocols for Assessing AHR Activation and CYP Induction

A multi-tiered approach is typically employed to characterize a compound's potential to act as an AHR activator and induce CYP enzymes. This involves assessing receptor activation, target gene transcription, protein expression, and enzymatic activity.

Cell-Based Reporter Gene Assay

This is a high-throughput method to screen for AHR agonists and antagonists.[16]

-

Principle: Utilizes a host cell line (e.g., human hepatoma HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple DREs.[7][16] AHR activation by a test compound drives the expression of luciferase, which is quantified via a luminescent reaction.

-

Methodology:

-

Cell Seeding: Plate reporter cells (e.g., INDIGO Biosciences AhR Reporter Cells, H1L6.1c2 cells) in a 96-well plate and incubate overnight.[7][17]

-

Compound Preparation: Prepare serial dilutions of the test compound and reference agonist (e.g., TCDD, MeBio) in the appropriate cell culture medium.[7] A vehicle control (e.g., 0.1% DMSO) must be included.[18]

-

Treatment: Remove the seeding medium from the cells and add the prepared compound dilutions.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator to allow for gene expression.[17]

-

Lysis and Detection: Lyse the cells and add a luciferase detection reagent.

-

Quantification: Measure luminescence using a plate-reading luminometer.[7]

-

Data Analysis: Calculate the fold activation relative to the vehicle control. Determine EC50 and Emax values by plotting the dose-response curve.[19]

-

Quantitative Real-Time PCR (qPCR) for mRNA Expression

This protocol confirms that AHR activation leads to the transcription of target genes.

-

Principle: Measures the relative quantity of specific CYP mRNA transcripts (e.g., CYP1A1, CYP1B1) in cells treated with a test compound.[20]

-

Methodology:

-

Cell Culture and Treatment: Culture metabolically competent cells, such as primary human hepatocytes or HepaRG cells, and treat with various concentrations of the test compound for 48-72 hours.[18]

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction in a multi-well plate. Each reaction should include the cDNA template, forward and reverse primers specific for the target gene (e.g., CYP1A1, CYP1A2) and a housekeeping gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or probe.

-

Thermocycling: Run the plate in a real-time PCR machine.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the target gene Ct values to the housekeeping gene Ct values (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

-

Western Blotting for Protein Expression

This method verifies that increased mRNA transcription results in higher levels of CYP protein.

-

Principle: Uses specific antibodies to detect and quantify AHR, ARNT, and CYP proteins (e.g., CYP1A1, CYP1A2) that have been separated by size via gel electrophoresis.[21][22]

-

Methodology:

-

Cell Culture and Treatment: Treat cells (e.g., primary hepatocytes, Hepa-1) as described for qPCR.[23]

-

Protein Extraction: Prepare whole-cell lysates or microsomal fractions from the treated cells using appropriate lysis buffers containing protease inhibitors.[22][23] Determine the total protein concentration using a protein assay (e.g., BCA assay).[22]

-

SDS-PAGE: Load equal amounts of protein (e.g., 10-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size using electrophoresis.[22][23]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

-

Blocking and Antibody Incubation: Block the membrane with a protein solution (e.g., 5% skim milk) to prevent non-specific antibody binding.[22] Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CYP1A1, anti-AHR). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate (e.g., ECL) and detect the light signal using a digital imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control like β-actin.[21]

-

CYP450 Enzyme Activity Assay

This is a functional assay to measure the metabolic capacity of the induced CYP enzymes.

-

Principle: Measures the rate at which a CYP-isoform-specific probe substrate is converted to its metabolite by induced enzymes in treated cells or cell fractions.[18]

-

Methodology:

-

Cell Culture and Induction: Treat plateable hepatocytes with the test compound for 48-72 hours to induce CYP enzymes.[18]

-

Probe Substrate Incubation: After the induction period, replace the medium with fresh medium containing a cocktail of specific probe substrates.[18]

-

CYP1A2: Phenacetin (B1679774)

-

CYP2B6: Bupropion

-

CYP3A4: Midazolam or Testosterone

-

-

Metabolite Collection: Incubate for a defined period (e.g., 30-60 minutes). At the end of the incubation, collect the supernatant.

-

Sample Preparation: Stop the reaction (e.g., by adding acetonitrile) and prepare the samples for analysis, often by protein precipitation followed by centrifugation.

-

LC-MS/MS Analysis: Quantify the concentration of the specific metabolite (e.g., acetaminophen (B1664979) from phenacetin for CYP1A2 activity) in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[24]

-

Data Analysis: Calculate the rate of metabolite formation (e.g., pmol/min/mg protein). Determine the fold induction in enzyme activity by comparing the rates in compound-treated cells to those in vehicle-treated cells.

-

References

- 1. Role of AhR/ARNT system in skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. mdpi.com [mdpi.com]

- 5. ahajournals.org [ahajournals.org]

- 6. The role of AHR-inducible cytochrome P450s in metabolism of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Activation of aryl hydrocarbon receptor by TCDD prevents diabetes in NOD mice and increases Foxp3+ T cells in pancreatic lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aryl hydrocarbon receptor nuclear translocator - Wikipedia [en.wikipedia.org]

- 12. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endogenous Functions of the Aryl Hydrocarbon Receptor (AHR): Intersection of Cytochrome P450 1 (CYP1)-metabolized Eicosanoids and AHR Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aryl hydrocarbon receptor activation and cytochrome P450 1A induction by the mitogen-activated protein kinase inhibitor U0126 in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | AhR activation underlies the CYP1A autoinduction by A-998679 in rats [frontiersin.org]

- 16. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 17. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. puracyp.com [puracyp.com]

- 20. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. Strain differences in cytochrome P450 mRNA and protein expression, and enzymatic activity among Sprague Dawley, Wistar, Brown Norway and Dark Agouti rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cytochrome P450 Induction Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Structural and Mechanistic Profile of a Prototypical Aryl Hydrocarbon Receptor Activator: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characteristics, mechanism of action, and experimental evaluation of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent and well-characterized activator of the Aryl Hydrocarbon Receptor (AHR). TCDD serves as a benchmark compound for studying AHR-mediated signaling pathways and their physiological and toxicological consequences.

Core Structural and Physicochemical Properties

TCDD is a halogenated aromatic hydrocarbon, and its rigid, planar structure is a key determinant of its high-affinity binding to the AHR.[1] It is a colorless, crystalline solid at room temperature and is highly lipophilic, contributing to its persistence in biological tissues.[2][3]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₄Cl₄O₂ | [4][5] |

| Molecular Weight | 321.97 g/mol | [3][4] |

| CAS Number | 1746-01-6 | [4] |

| Appearance | Colorless to white crystalline solid | [2][3] |

| Water Solubility | Insoluble (2 x 10⁻⁷ g/L at 25°C) | [2] |

| Log Kow (Octanol/Water Partition Coefficient) | 6.8 - 7.05 | [2][3] |

Mechanism of Action: The Canonical AHR Signaling Pathway

The biological effects of TCDD are primarily mediated through its activation of the AHR, a ligand-activated transcription factor.[6][7] The canonical signaling cascade involves a series of well-defined molecular events, leading to changes in gene expression.

Upon entering the cell, TCDD binds to the cytosolic AHR, which is part of a multiprotein complex that includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[8] Ligand binding induces a conformational change in the AHR, leading to the dissociation of the chaperone proteins.[8] This unmasks a nuclear localization signal, facilitating the translocation of the AHR-ligand complex into the nucleus.[6]

In the nucleus, the AHR heterodimerizes with the AHR nuclear translocator (ARNT).[6][7] This AHR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.[7][8] This binding event recruits co-activators and the transcriptional machinery, leading to the enhanced transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1.[7][9]

Quantitative Analysis of TCDD-AHR Interaction

The potency of TCDD as an AHR activator is reflected in its high binding affinity and low effective concentration required to elicit a response. These parameters can vary depending on the species and the experimental system used.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Kd) | Murine | Low nanomolar range | [10] |

| EC50 for CYP1A1 Induction | Mouse Splenocytes | ~0.1 nM | [11] |

| EC50 for Phenotypic Changes in Dendritic Cells | Murine Bone Marrow-Derived Dendritic Cells | As low as 0.1 nM | [12] |

Experimental Protocols for Assessing AHR Activation

A variety of in vitro and in vivo methods are employed to characterize the activation of the AHR by compounds like TCDD. A common workflow involves cell-based reporter gene assays followed by confirmation of endogenous gene expression.

Cell-Based Reporter Gene Assay

This high-throughput method is often used for initial screening of potential AHR activators.

-

Principle: Genetically engineered cell lines containing a reporter gene (e.g., luciferase) under the control of a promoter with DREs are utilized. AHR activation by a test compound leads to the expression of the reporter gene, which can be quantified.

-

Methodology:

-

Cell Culture: Culture a suitable reporter cell line (e.g., Hepa-1c1c7) in 96-well plates.

-

Compound Treatment: Expose the cells to a range of concentrations of the test compound (e.g., TCDD) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.

-

Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.[13]

-

Data Analysis: Plot the signal intensity against the compound concentration to determine the EC50 value.

-

Quantification of Endogenous Target Gene Expression (e.g., CYP1A1)

This assay confirms that the test compound induces the expression of known AHR target genes in a more physiologically relevant context.

-

Principle: The induction of CYP1A1 mRNA or protein is a hallmark of AHR activation. Quantitative real-time PCR (qRT-PCR) or Western blotting can be used to measure these changes.

-

Methodology (qRT-PCR):

-

Cell/Tissue Treatment: Treat cells or animals with the test compound.

-

RNA Extraction: Isolate total RNA from the treated samples.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Perform quantitative PCR using primers specific for the target gene (e.g., CYP1A1) and a reference gene (e.g., β-actin).

-

Data Analysis: Calculate the relative fold change in gene expression compared to a vehicle control.[14]

-

In Vivo Assessment of Immune Modulation

TCDD is a potent immunomodulator, and its effects on different immune cell populations can be assessed in animal models.

-

Principle: AHR activation by TCDD can alter the differentiation and function of various immune cells, such as T helper 17 (Th17) cells and regulatory T cells (Tregs). Flow cytometry is a powerful tool to analyze these changes.

-

Methodology:

-

Animal Treatment: Administer TCDD or a vehicle control to mice.

-

Tissue Harvest: Isolate relevant immune organs, such as the spleen or lymph nodes.

-

Cell Staining: Prepare single-cell suspensions and stain with fluorescently labeled antibodies specific for cell surface markers and intracellular transcription factors (e.g., CD4, IL-17, FoxP3).

-

Flow Cytometry: Acquire and analyze the stained cells using a flow cytometer to quantify the proportions of different T cell subsets.[6][14]

-

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 2,3,7,8-Tetrachlorodibenzo-P-Dioxin | C12H4Cl4O2 | CID 15625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,7,8-Tetrachlorodibenzo-p-dioxin [webbook.nist.gov]

- 5. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 6. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. Introducing the “TCDD-Inducible AhR-Nrf2 Gene Battery” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional activation of arylhydrocarbon receptor (AhR) in primary T cells by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Aryl Hydrocarbon Receptor Activation by TCDD Reduces Inflammation Associated with Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Aryl Hydrocarbon Receptor (AHR) Activators

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the methodologies and scientific rationale behind the identification and development of novel activators of the Aryl Hydrocarbon Receptor (AHR), a crucial regulator of physiological and pathological processes.[1][2][3]

The AHR is a ligand-activated transcription factor that plays a pivotal role in mediating cellular responses to a wide array of environmental chemicals and endogenous molecules.[2][3] Initially recognized for its role in the metabolism of xenobiotics, the AHR is now implicated in a diverse range of biological functions, including immune regulation, cell cycle control, and development.[2][3][4] This has spurred significant interest in the discovery of novel AHR activators as potential therapeutic agents for inflammatory diseases, autoimmune disorders, and cancer.[1][5]

This document provides a comprehensive overview of the discovery process, from initial screening to synthesis and biological characterization, using a recently identified AHR activator, LAC-7, as a case study where specific data is available.[1][6]

AHR Signaling Pathway

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. The AHR is part of a protein complex that includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[4][7][8] Ligand binding triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AHR into the nucleus.[3][4][7] In the nucleus, the AHR forms a heterodimer with the AHR nuclear translocator (ARNT).[3][4][7] This AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the transcriptional activation of genes encoding for xenobiotic-metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1, as well as other proteins involved in various cellular processes.[7][8][9]

Discovery of Novel AHR Activators

The discovery of new AHR activators often involves high-throughput screening of compound libraries using cell-based assays. A common strategy is to use a reporter gene assay where cells are engineered to express a reporter gene, such as luciferase, under the control of an XRE-containing promoter.[5]

The following diagram illustrates a typical workflow for identifying novel AHR activators from a compound library.

References

- 1. Discovery of a novel AhR–CYP1A1 axis activator for mitigating inflammatory diseases using an in situ functional imaging assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 4. Aryl hydrocarbon receptor regulates Stat1 activation and participates in the development of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound | Blood | American Society of Hematology [ashpublications.org]

- 8. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Aryl Hydrocarbon Receptor (AHR) Activator 1: A Comprehensive Technical Guide to its Effects on Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of cell differentiation across a spectrum of cell types, including stem cells, immune cells, and epithelial cells. Initially recognized for its role in mediating the toxic effects of environmental pollutants, the AHR is now understood to be a key player in normal physiological processes, responding to a wide array of endogenous and exogenous ligands. This technical guide provides an in-depth analysis of the effects of AHR activation on cell differentiation, with a focus on the downstream signaling pathways, quantitative changes in cellular phenotypes, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting the AHR pathway.

AHR Signaling Pathway

Upon binding to a ligand, such as the potent synthetic agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or the endogenous ligand 6-formylindolo[3,2-b]carbazole (FICZ), the AHR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the modulation of their transcription. The canonical AHR signaling pathway involves the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1. However, AHR activation also triggers non-canonical pathways through interactions with other transcription factors and signaling molecules, leading to a diverse range of cellular responses.

Quantitative Data on the Effects of this compound on Cell Differentiation

The activation of AHR by various ligands leads to quantifiable changes in cell populations and the expression of differentiation-specific markers. The following tables summarize key quantitative data from studies investigating the effects of AHR modulators on hematopoietic, immune, and epithelial cell differentiation.

Table 1: Effects of AHR Modulators on Hematopoietic Stem and Progenitor Cell (HSPC) Expansion and Differentiation

| Cell Type | AHR Modulator | Concentration | Duration | Effect | Quantitative Data | Reference(s) |

| Human CD34+ HSPCs | StemRegenin 1 (SR1) | 1 µM | 7 days | Expansion of CD34+ cells | ~42.8-fold increase in total viable CD34+ cells vs. ~23.7-fold with vehicle control.[1] | [1] |

| Human CD34+ HSPCs | StemRegenin 1 (SR1) | 1 µM | 3 weeks | Expansion of CD34+ cells | ~73-fold increase in CD34+ cells compared to control cultures.[2] | [2] |

| hESC-derived progenitors | StemRegenin 1 (SR1) | 1 µM | - | Increased hematopoietic progenitor cells | ~2-fold expansion of CD34+CD45+ hematopoietic progenitor cells.[3] | [3] |

| Murine fetal HSCs | TCDD | - | - | Decreased T-lymphocyte differentiation potential | ~2-fold decrease in T-cell progenitor frequency.[4] | [4] |

| iPSC-derived HPs | FICZ | 0.2 µM | 10 days | Exponential expansion of hematopoietic progenitors (HPs) | From 500,000 to 300 million cells.[5] | [5] |

Table 2: Effects of AHR Activators on T-Cell Differentiation

| Cell Type | AHR Activator | Concentration | Duration | Effect | Quantitative Data | Reference(s) |

| Human CD4+ T cells | TCDD | 10 nM | 7 days | Decreased IL-17A production, Increased IL-22 production | IL-17A: ~50% decrease; IL-22: ~2 to 3-fold increase.[4][6] | [4][6] |

| Human CD4+ T cells | FICZ | 0.3 µM | 7 days | Decreased IL-17A production, Increased IL-22 production | IL-17A: ~40% decrease; IL-22: ~2-fold increase.[4][6] | [4][6] |

| Murine Th17 cells | TCDD, FICZ | - | - | Reduced IL-17 and IL-22 protein secretion in cells with lower AHR affinity. | Statistically significant reduction in IL-17 and IL-22 protein levels.[7] | [7] |

| Murine CD4+ T cells | TCDD | - | 24 hours | Upregulation of Cyp1a1 expression under Th17 polarizing conditions. | ~78-fold increase in Ahr expression under Th17 conditions.[8] | [8] |

Table 3: Effects of AHR Activators on Epithelial Cell Differentiation

| Cell Type | AHR Activator | Concentration | Duration | Effect | Quantitative Data | Reference(s) |

| MCF-7 human breast cancer cells | TCDD | - | Chronic | Altered E-cadherin and β-catenin localization. | Chronic exposure inhibited E-cadherin immunolocalization at cell-cell contacts.[9] | [9] |

| SCp2 mouse mammary epithelial cells | TCDD | - | - | Reduced E-cadherin expression. | TCDD exposure reduced E-cadherin protein levels.[10] | [10] |

| Caco-2/TC7 cells | β-naphthoflavone | - | Pre-treatment | Prevented EGTA-induced increase in pro-inflammatory cytokine mRNA. | Prevented significant increases in TNFα, IL-1β, and IL-8 mRNA levels.[11] | [11] |

| Human epidermal keratinocytes | TCDD | - | - | Increased expression of epidermal differentiation complex (EDC) genes. | 14 out of 18 measured EDC genes were increased by TCDD.[12] | [12] |

Experimental Protocols

Hematopoietic Stem and Progenitor Cell (HSPC) Expansion and Differentiation

Objective: To assess the effect of AHR modulators on the expansion and differentiation of human HSPCs.

Materials:

-

Human CD34+ HSPCs (from cord blood or mobilized peripheral blood)

-

Serum-free expansion medium (e.g., StemSpan SFEM)

-

Cytokine cocktail (e.g., SCF, TPO, Flt3-L, IL-6)

-

AHR antagonist: StemRegenin 1 (SR1)

-

AHR agonist: TCDD or FICZ

-

Vehicle control (e.g., DMSO)

-

Antibodies for flow cytometry: anti-CD34, anti-CD45, anti-CD38, etc.

-

Methylcellulose-based medium for colony-forming unit (CFU) assays

Protocol:

-

Thaw cryopreserved CD34+ HSPCs and culture in serum-free expansion medium supplemented with the cytokine cocktail.

-

Divide the cell suspension into experimental groups: vehicle control, SR1 (e.g., 1 µM), TCDD (e.g., 10 nM), or FICZ (e.g., 100 nM).

-

Culture the cells for 7-21 days, replenishing medium and compounds as required.

-

Cell Expansion Analysis: At various time points, collect an aliquot of cells and perform a viable cell count using a hemocytometer and trypan blue exclusion.

-

Flow Cytometry Analysis:

-

Colony-Forming Unit (CFU) Assay:

-

Plate a defined number of cells into methylcellulose-based medium supplemented with appropriate cytokines.

-

Incubate for 14 days and score the number and type of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).[16]

-

T-Cell Differentiation Assay

Objective: To investigate the influence of AHR activation on the differentiation of naive CD4+ T cells into specific helper T cell lineages (e.g., Th17).

Materials:

-

Naive CD4+ T cells isolated from human peripheral blood or mouse spleen

-

T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Cytokines for Th17 differentiation (e.g., TGF-β, IL-6, IL-23)

-

AHR agonist: FICZ or TCDD

-

AHR antagonist: CH-223191

-

Antibodies for flow cytometry: anti-IL-17A, anti-IL-22, anti-IFN-γ

-

Reagents for intracellular cytokine staining (e.g., protein transport inhibitor, fixation/permeabilization buffers)

-

ELISA kits for cytokine quantification

Protocol:

-

Culture naive CD4+ T cells with anti-CD3/CD28 antibodies and Th17-polarizing cytokines.

-

Add AHR agonist (e.g., 100 nM FICZ), antagonist (e.g., 3 µM CH-223191), or vehicle control to the cultures.

-

Culture for 3-7 days.

-

Intracellular Cytokine Staining and Flow Cytometry:

-

Restimulate cells for 4-6 hours with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Stain for surface markers, then fix and permeabilize the cells.

-

Stain for intracellular cytokines (e.g., IL-17A, IL-22).

-

Analyze by flow cytometry to determine the percentage of cytokine-producing cells.

-

-

Cytokine Secretion Analysis (ELISA):

Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression

Objective: To quantify the expression of AHR target genes (e.g., CYP1A1, CYP1B1) in response to AHR activation during cell differentiation.

Materials:

-

Differentiating cells treated with AHR modulators

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target genes (CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Harvest cells at desired time points and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[5][17]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To identify the genome-wide binding sites of the AHR-ARNT complex in differentiating cells.

Materials:

-

Differentiating cells treated with an AHR agonist (e.g., TCDD)

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and chromatin shearing reagents/equipment (e.g., sonicator)

-

Antibody specific for AHR or ARNT

-

Protein A/G magnetic beads

-

Reagents for reversing cross-links and DNA purification

-

Reagents for library preparation for next-generation sequencing

Protocol:

-

Treat cells with an AHR agonist to induce nuclear translocation and DNA binding of the AHR.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments (e.g., 200-500 bp) by sonication.

-

Immunoprecipitate the AHR-DNA complexes using an AHR-specific antibody and protein A/G beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Analyze the sequencing data to identify regions of the genome enriched for AHR binding.[18][19][20][21]

Visualizations

Experimental Workflow for Investigating AHR Activator Effects on Cell Differentiation

The following diagram illustrates a typical experimental workflow for studying the impact of an AHR activator on the differentiation of a specific cell type.

Conclusion

The Aryl Hydrocarbon Receptor plays a multifaceted and context-dependent role in directing cell differentiation. Activation of AHR by a diverse array of ligands can either promote or inhibit differentiation, depending on the cell type, the specific ligand, and the surrounding cellular microenvironment. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further unraveling the complex role of AHR in development and disease. A deeper understanding of these mechanisms is crucial for the development of novel therapeutic strategies that target the AHR signaling pathway for a range of applications, from regenerative medicine to the treatment of immune disorders and cancer.

References

- 1. Extensive immunophenotypic sub-population analysis of StemRegenin1 expanded haematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Generation and function of progenitor T cells from StemRegenin-1–expanded CD34+ human hematopoietic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medecine.unige.ch [medecine.unige.ch]

- 5. The aryl hydrocarbon receptor directs hematopoietic progenitor cell expansion and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential Influences of the Aryl Hydrocarbon Receptor on Th17 Mediated Responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TCDD exposure disrupts mammary epithelial cell differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. albany.edu [albany.edu]

- 10. TCDD exposure disrupts mammary epithelial cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "2,3,7,8-tetrachlorodibenzo-p-dioxin increases the expression of genes " by Carrie Hayes Sutter, Sridevi Bodreddigari et al. [digitalcommons.memphis.edu]

- 13. leukemia-net.org [leukemia-net.org]

- 14. researchgate.net [researchgate.net]

- 15. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The AHR target gene scinderin activates the WNT pathway by facilitating the nuclear translocation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Transcriptional regulation of innate lymphoid cells and T cells by aryl hydrocarbon receptor [frontiersin.org]

- 19. academic.oup.com [academic.oup.com]

- 20. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Genome-Wide ChIPseq Analysis of AhR, COUP-TF, and HNF4 Enrichment in TCDD-Treated Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of AHR Activator 1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AHR activator 1" is not a recognized chemical entity. This document provides a detailed toxicological profile of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a prototypical and highly potent activator of the Aryl Hydrocarbon Receptor (AHR), as a representative example. The toxicological properties of other AHR activators may vary significantly.

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a potent Aryl Hydrocarbon Receptor (AHR) activator. TCDD is a persistent environmental pollutant and has been the subject of extensive toxicological research. This document summarizes key findings on its acute, subchronic, and chronic toxicity, as well as its carcinogenicity, reproductive, and developmental effects. Detailed experimental protocols for assessing AHR activation and a summary of quantitative toxicological data are provided to support research and drug development efforts. All toxic effects of TCDD are mediated through its binding to and activation of the AHR, a ligand-activated transcription factor.[1] This interaction triggers a cascade of downstream events leading to altered gene expression and a wide range of toxic responses.

Mechanism of Action: The AHR Signaling Pathway

The toxicity of TCDD is initiated by its binding to the AHR, which resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.[2] A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in the metabolism of xenobiotics.[2][3]

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for TCDD from various animal studies. Significant species-specific differences in sensitivity to TCDD are observed.

Acute Toxicity

There are marked species differences in acute toxicity to TCDD, with a potential 10,000-fold difference in the single oral LD50 dose between the guinea pig and the hamster.[4]

| Species | Route of Administration | LD50 (µg/kg) | Reference |

| Rat (Long-Evans, female) | Oral (intrastric) | 9.8 | [5] |

| Rat (Long-Evans, male) | Oral (intrastric) | 17.7 | [5] |

| Rat (Han/Wistar) | Oral (intrastric) | >7200 | [5] |

| Rat | Oral | 20 | [6] |

| Guinea Pig | Oral | 0.6 - 2.1 | [4] |

| Hamster | Oral | 1,157 - 5,051 | [7] |

| Rabbit | Dermal | 275 | [8] |

| Dog | Oral | >1 | [7] |

Table 1: Acute Lethal Dose (LD50) of TCDD in Various Species.

Subchronic and Chronic Toxicity

| Species | Duration | Endpoint | NOAEL (µg/kg/day) | LOAEL (µg/kg/day) | Reference |

| Rat | 13 weeks | Multiple endpoints | - | 0.001 | [4] |

| Rat | 2 years | Multigeneration Reproduction | 0.001 | >0.001 | [4] |

| Rat | Chronic | Carcinogenicity | 0.001 | 0.01 | [4] |

| Mouse | Chronic | Carcinogenicity | 0.001 | 0.007 | [4] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) of TCDD.

Carcinogenicity

TCDD is a potent carcinogen in animal models, inducing tumors at multiple sites.[1][9] It is considered to act through a non-genotoxic mechanism, primarily as a tumor promoter.[9]

| Species | Route | Target Organs | Reference |

| Rat | Oral | Liver, Lung, Hard palate, Nasal turbinates, Tongue, Thyroid | [10] |

| Mouse | Oral | Liver, Thyroid | [10] |

| Mouse | Dermal | Fibrosarcomas | [10] |

| Hamster | Oral | Various sites | [1] |

Table 3: Carcinogenic Effects of TCDD in Animal Models.

Reproductive and Developmental Toxicity

TCDD is a potent reproductive and developmental toxicant in animals.[11] Effects include embryo- and fetotoxicity, teratogenicity, and adverse impacts on fertility.[4][11][12]

| Species | Effect | NOAEL (µg/kg/day) | Reference |

| Rat | Embryo- and fetotoxicity | 0.03 - 0.125 | [4] |

| Mouse | Teratogenicity | 0.1 | [4] |

| Monkey | Reproductive effects (with maternal toxicity) | - | [4] |

Table 4: Reproductive and Developmental Toxicity of TCDD.

Experimental Protocols

In Vitro AHR Activation: Reporter Gene Assay

The Chemical Activated Luciferase gene eXpression (CALUX) assay is a widely used in vitro method to assess the AHR-mediated activity of compounds.[13]

Methodology:

-

Cell Culture: Mouse hepatoma H1L6.1c2 cells, which are stably transfected with a luciferase reporter gene under the control of DREs, are cultured in 96-well plates.[13]

-

Compound Exposure: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for 24 hours.[13] The final solvent concentration should be kept constant across all wells and should not exceed a level that causes cytotoxicity.

-

Cell Lysis: After the incubation period, the medium is removed, and the cells are lysed to release the intracellular contents, including the expressed luciferase enzyme.

-

Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the amount of luciferase produced, which in turn reflects the level of AHR activation.

-

Data Analysis: A dose-response curve is generated by plotting the luminescence intensity against the concentration of the test compound. From this curve, the EC50 value (the concentration that produces 50% of the maximal response) can be determined.

In Vivo AHR Activation: CYP1A1 Induction

The induction of the cytochrome P450 1A1 (CYP1A1) enzyme is a well-established biomarker of AHR activation in vivo.[3]

Methodology:

-

Animal Dosing: Laboratory animals, such as C57BL/6 mice, are administered the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group receives the solvent alone.

-